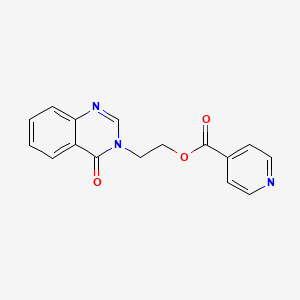
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is a complex organic compound characterized by its unique structure, which includes carboxymethyl and dihydroxybenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzylamine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid involves its interaction with specific molecular targets. The dihydroxybenzyl group can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the amino and carboxymethyl groups.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the dihydroxybenzyl group.
Uniqueness
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and act as an antioxidant sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO6 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
2-[carboxymethyl-[(2,5-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO6/c13-8-1-2-9(14)7(3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Clé InChI |
XBWGPTMNFDDPMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CN(CC(=O)O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)


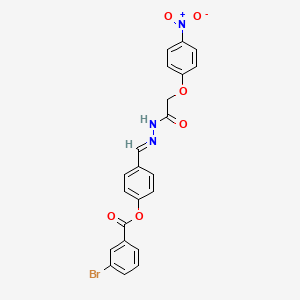
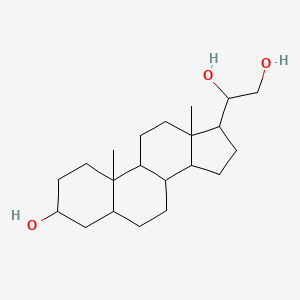
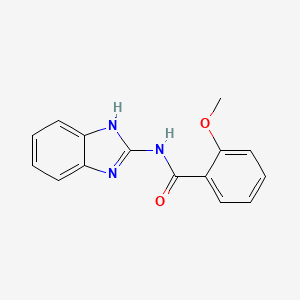


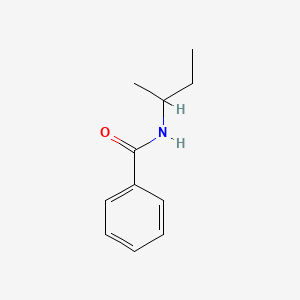

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)
